N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide
Description
Contextualization within Halogenated Benzamide (B126) Chemistry
Halogenated benzamides are a well-established and significant class of compounds in organic and medicinal chemistry. The incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) into the benzamide scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. valpo.edu The presence of halogens can lead to altered electronic effects, which in turn can modulate the reactivity and interaction of the compound with enzymes and receptors. The study of halogenated benzamides is a mature field, with numerous examples of these compounds being investigated for a wide range of therapeutic applications. researchgate.net
Overview of Benzamide Core Scaffolds in Research
The benzamide core is a privileged scaffold in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. researchgate.netwalshmedicalmedia.com Its prevalence is due to its ability to form key hydrogen bonds and engage in various non-covalent interactions with biological macromolecules. researchgate.net Benzamide derivatives have been explored for a vast array of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netwalshmedicalmedia.com The versatility of the benzamide structure allows for the introduction of diverse substituents at various positions on the phenyl rings, enabling chemists to fine-tune the compound's properties for specific biological targets. researchgate.net
Significance of Halogen Substitution Patterns in Structure-Activity Studies
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. In the context of halogenated benzamides, the number, type, and position of halogen substituents are critical determinants of a compound's efficacy and selectivity. nih.gov
The following table provides a hypothetical comparison of how different halogen substitutions might influence key molecular descriptors relevant to SAR studies, based on general chemical principles.
| Halogen Substitution Pattern | Predicted LogP (Lipophilicity) | Predicted Dipole Moment (Polarity) | Potential for Halogen Bonding |
| Monochloro-benzamide | Lower | Moderate | Low |
| Dichloro-benzamide | Moderate | Variable | Moderate |
| Bromo-chloro-benzamide | Higher | Variable | Moderate-High |
| Polychlorinated/brominated benzamide | High | Variable | High |
Note: This table is illustrative and based on general chemical principles. Actual values would require experimental determination or computational modeling for specific isomers.
Rationale for Dedicated Investigation of N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide
While extensive published research specifically detailing the synthesis and biological evaluation of this compound is scarce, a strong rationale for its investigation can be constructed based on the established principles of medicinal chemistry and the known activities of related compounds.
The primary motivation for the dedicated study of this molecule would be to explore the unique combination of its polysubstituted halogen pattern in the context of SAR. The specific arrangement of bromo and chloro substituents on both phenyl rings presents an opportunity to investigate the synergistic or antagonistic effects of these halogens on biological activity.
A hypothetical research program for this compound would likely involve the following steps:
Chemical Synthesis: The synthesis of this compound would likely be achieved through the reaction of 3-bromo-4-chloroaniline (B1338066) with 2,4-dichlorobenzoyl chloride. The general scheme for this type of amide bond formation is well-established in organic chemistry.
| Reactant 1 | Reactant 2 | Product |
| 3-Bromo-4-chloroaniline | 2,4-Dichlorobenzoyl chloride | This compound |
Physicochemical Characterization: Once synthesized, the compound would be subjected to a battery of analytical techniques to confirm its structure and purity. This would include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Biological Screening: Based on the activities of other halogenated benzamides, this compound could be screened against a panel of biological targets. Given the known activities of this class of compounds, initial screens might focus on antimicrobial, antifungal, or anticancer cell lines.
The investigation of this compound, therefore, represents a logical extension of existing research into halogenated benzamides. It offers the potential to uncover novel structure-activity relationships and could lead to the identification of new lead compounds for drug discovery. The lack of extensive current literature on this specific molecule highlights an opportunity for new and potentially impactful research.
Properties
IUPAC Name |
N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl3NO/c14-10-6-8(2-4-11(10)16)18-13(19)9-3-1-7(15)5-12(9)17/h1-6H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOOPWLUGPAKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225166 | |
| Record name | Benzamide, N-(3-bromo-4-chlorophenyl)-2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509113-99-9 | |
| Record name | Benzamide, N-(3-bromo-4-chlorophenyl)-2,4-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=509113-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-(3-bromo-4-chlorophenyl)-2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Reaction Pathways for N-Aryl Benzamides
The construction of the amide bond in N-aryl benzamides is a cornerstone of organic synthesis, with numerous methodologies developed to achieve this transformation efficiently.
Amidation Reactions and Coupling Strategies
The most common method for forming the N-aryl benzamide (B126) linkage is through the reaction of an activated carboxylic acid derivative with an aniline (B41778). A typical and direct approach involves the acylation of an amine with an acyl chloride. This reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Alternatively, a variety of coupling reagents can be employed to facilitate the direct amidation of a carboxylic acid with an amine. Reagents such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt), are used to form an active ester intermediate in situ, which then readily reacts with the amine.
Transition metal-catalyzed cross-coupling reactions have also emerged as powerful tools for C-N bond formation. Catalytic systems based on palladium, copper, and more recently, iron and cobalt, can effectively couple aryl halides or arylboronic acids with amides or their precursors. These methods offer alternative pathways that can sometimes provide better yields or functional group tolerance compared to traditional amidation. For instance, a cobalt-catalyzed C-N cross-coupling reaction between benzamide and aryl iodides has been reported to proceed efficiently in water.
Functional Group Interconversions on Aromatic Rings
The synthesis of complex N-aryl benzamides often requires the strategic introduction and modification of functional groups on the aromatic rings of the precursors. Electrophilic aromatic substitution reactions are fundamental to this process. Halogenation, such as bromination or chlorination, can be achieved using elemental halogens in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum chloride. Nitration, followed by reduction of the nitro group to an amine, is a common two-step process to introduce a nitrogen substituent. Friedel-Crafts acylation and alkylation allow for the introduction of carbon-based substituents. These foundational reactions enable the synthesis of a wide array of substituted anilines and benzoic acids, which serve as the key building blocks for N-aryl benzamides.
Optimized Synthetic Routes for N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide
The synthesis of this compound can be efficiently achieved through the condensation of 3-bromo-4-chloroaniline (B1338066) with 2,4-dichlorobenzoyl chloride.
The synthesis of the requisite aniline precursor, 3-bromo-4-chloroaniline, can be accomplished starting from p-chloronitrobenzene. Bromination of p-chloronitrobenzene, followed by the reduction of the nitro group, yields the target aniline. The reduction step can be carried out using various reducing agents, with iron powder in the presence of an acid being a common and effective method.
The 2,4-dichlorobenzoyl chloride can be prepared from 2,4-dichlorobenzoic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride. With both precursors in hand, the final amidation reaction is typically performed in an aprotic solvent, such as N,N-dimethylformamide or dichloromethane, with the addition of a base to scavenge the generated HCl.
Table 1: Proposed Optimized Synthesis of this compound
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 3-bromo-4-chloroaniline, 2,4-dichlorobenzoyl chloride | Triethylamine, Dichloromethane, Room Temperature | This compound |
Design and Synthesis of this compound Analogues and Derivatives
The systematic modification of the lead structure, this compound, is crucial for exploring structure-activity relationships and for mechanistic studies.
Positional Isomerism and Substituent Variation Strategies
The synthesis of analogues can be achieved by varying the substitution patterns on both the aniline and the benzoyl moieties. This involves the preparation of different isomers of the precursors. For example, using 2-bromo-4-chloroaniline or 3-bromo-5-chloroaniline would result in positional isomers with altered spatial arrangements of the halogen substituents on the aniline ring. Similarly, employing different dichlorobenzoyl chloride isomers, such as 2,5-dichlorobenzoyl chloride or 3,4-dichlorobenzoyl chloride, would generate another set of positional isomers.
Beyond positional isomerism, the nature of the substituents can be varied. The bromo and chloro groups can be replaced with other halogens like fluorine or iodine, or with other electron-withdrawing or electron-donating groups to probe the electronic requirements of molecular interactions. For instance, replacing a chloro group with a methyl or methoxy group can significantly alter the electronic and steric properties of the molecule.
Table 2: Examples of Positional Isomers and Substituted Analogues
| Aniline Precursor | Benzoyl Chloride Precursor | Resulting Analogue |
|---|---|---|
| 2-bromo-4-chloroaniline | 2,4-dichlorobenzoyl chloride | N-(2-bromo-4-chlorophenyl)-2,4-dichlorobenzamide |
| 3-bromo-4-chloroaniline | 3,5-dichlorobenzoyl chloride | N-(3-bromo-4-chlorophenyl)-3,5-dichlorobenzamide |
| 4-chloro-3-fluoroaniline | 2,4-dichlorobenzoyl chloride | N-(4-chloro-3-fluorophenyl)-2,4-dichlorobenzamide |
Incorporation of Diverse Chemical Moieties for Mechanistic Probing
To investigate the mechanism of action or to modulate the physicochemical properties of the parent compound, a variety of chemical moieties can be incorporated. For example, introducing a hydrophilic group, such as a hydroxyl or a carboxylic acid, can alter the solubility and pharmacokinetic profile. Conversely, appending a lipophilic group, like a trifluoromethyl or a t-butyl group, can enhance membrane permeability.
Furthermore, the introduction of reactive functional groups or labels can be used for mechanistic probing. For instance, a terminal alkyne or azide can be incorporated to allow for "click" chemistry-based conjugation to fluorescent probes or affinity matrices for target identification studies. The synthesis of such derivatives would follow similar amidation strategies, utilizing appropriately functionalized aniline or benzoic acid precursors. The ability to synthetically access a diverse range of analogues is fundamental to a comprehensive understanding of the biological activity and mechanism of action of this compound.
Molecular Structure, Conformation, and Intermolecular Interactions
Advanced Spectroscopic Characterization for Conformational Analysis
Spectroscopic techniques are pivotal in determining molecular structure and conformation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the chemical environment of atoms and the vibrational modes of functional groups, respectively.
The ¹H NMR spectrum would feature distinct signals for the aromatic protons and the amide proton (N-H). The amide proton typically appears as a broad singlet in the downfield region, often above 8.0 ppm, with its exact chemical shift being sensitive to solvent and concentration due to hydrogen bonding. For instance, in related benzanilides, the N-H proton signal is observed in this downfield region. researchgate.net The aromatic protons on the two rings would appear as a series of doublets and doublets of doublets, with their chemical shifts and coupling constants determined by the electronic effects of the halogen substituents.
The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) of the amide group is expected to resonate in the downfield region, typically between 160 and 170 ppm. The aromatic carbons would exhibit a range of chemical shifts influenced by the attached halogens. Carbons bonded directly to chlorine or bromine atoms would be significantly affected, as would the ortho, meta, and para carbons. Analysis of related compounds like N-(4-Bromophenyl)-4-chlorobenzamide provides a reference for these assignments. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Benzamide (B126) Structures Note: Data is for analogous compounds and serves as an estimation.
| Compound | Nucleus | Functional Group | Chemical Shift (δ, ppm) |
| 2,4-Dichlorobenzamide | ¹H | Aromatic-H | 7.4 - 7.8 |
| N-(Aryl)benzamides | ¹H | Amide N-H | > 8.0 |
| Substituted Benzamides | ¹³C | Carbonyl (C=O) | 160 - 170 |
| Substituted Benzamides | ¹³C | Aromatic C-Cl | 125 - 135 |
| Substituted Benzamides | ¹³C | Aromatic C-Br | 115 - 125 |
This table is interactive. Users can sort data by column.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide is expected to show characteristic absorption bands for the amide group and the substituted aromatic rings.
Key expected vibrational frequencies include:
N-H Stretching: A sharp peak typically appears in the region of 3300-3500 cm⁻¹, characteristic of the secondary amide N-H bond.
C=O Stretching (Amide I band): A strong absorption is expected between 1630 and 1680 cm⁻¹, which is a hallmark of the carbonyl group in amides.
N-H Bending (Amide II band): This band, resulting from a combination of N-H in-plane bending and C-N stretching, typically occurs in the 1510-1570 cm⁻¹ range.
Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.
C-N Stretching: This vibration appears in the 1200-1350 cm⁻¹ range.
C-Cl and C-Br Stretching: Strong absorptions corresponding to carbon-halogen bonds are expected in the fingerprint region, typically below 1100 cm⁻¹. Specifically, C-Cl stretching vibrations are often found between 600-800 cm⁻¹, while C-Br stretches occur at lower frequencies, generally between 500-650 cm⁻¹. researchgate.net
Studies on similar halogenated compounds, such as 1-bromo-4-chlorobenzene, have utilized both experimental and theoretical DFT calculations to assign these vibrational modes accurately. nih.gov
X-ray Crystallographic Analysis of this compound and Related Benzamide Structures
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not published, extensive studies on related polychlorinated benzamides offer a clear picture of the expected solid-state conformation and packing. researchgate.netresearchgate.net
In the solid state, benzamide derivatives commonly form robust hydrogen-bonded networks. The primary interaction is the intermolecular N-H···O hydrogen bond between the amide groups of adjacent molecules. researchgate.net This interaction typically links the molecules into infinite one-dimensional chains or discrete dimeric motifs. researchgate.net
Table 2: Typical Hydrogen Bond Parameters in Related Benzamide Crystal Structures
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-(2,4-Dichlorophenyl)benzamide | N-H···O | 0.81(2) | 2.1-2.3 | 2.9-3.1 | 160-175 |
| 3,5-Dichloro-N-(aryl)benzamides | N-H···O | ~0.86 | ~2.1 | ~2.95 | ~170 |
This table is interactive. Data represents typical values from analogous structures.
The conformation of benzanilides is characterized by the relative orientation of the two aromatic rings and the central amide plane. The molecule is generally not planar. The degree of twist is defined by the dihedral angles between the amide plane and the planes of the two aromatic rings.
In N-(2,4-dichlorophenyl)benzamide, the amide group forms a dihedral angle of 33.0 (2)° with the benzoyl ring, while the benzoyl and aniline (B41778) rings are nearly coplanar. researchgate.net The conformation of the N-H and C=O bonds is typically anti to each other. The presence of bulky halogen atoms, particularly at the ortho positions of either ring, can significantly influence these dihedral angles due to steric hindrance, leading to a more twisted conformation. Intramolecular hydrogen bonds, such as C-H···O, can also play a role in stabilizing specific conformations.
Computational Studies on Molecular Conformation and Stability
Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for investigating molecular properties when experimental data is scarce. DFT calculations can be used to predict stable conformations, rotational energy barriers, spectroscopic properties, and electronic structure. nih.govresearchgate.net
For a molecule like this compound, computational studies would focus on the rotational barriers around the key single bonds: the C(O)-N amide bond and the N-C(aryl) bond. The rotation around the C(O)-N bond is typically high due to its partial double-bond character, leading to distinct cis and trans amide conformations, with the trans form being overwhelmingly more stable.
DFT calculations on related molecules, such as 3-Bromo Phenyl Acetic acid and various chlorophenyl amides, have been successfully used to optimize molecular geometries and predict vibrational frequencies and NMR chemical shifts that show good agreement with experimental data. researchgate.netresearchgate.net Such studies could determine the most stable conformer of the title compound by calculating the relative energies of various rotational isomers, providing insight into the dihedral angles between the rings and the planarity of the molecule in the gas phase, which can then be compared to solid-state crystallographic data of analogues.
Conformational Energy Landscape Exploration
A comprehensive exploration of the conformational energy landscape of a molecule is essential to understand its flexibility and the preferred spatial arrangements of its atoms. This analysis identifies the most stable conformers and the energy barriers that separate them. Due to the absence of specific experimental or computational studies on the conformational energy landscape of this compound in the available literature, a hypothetical landscape is presented here for illustrative purposes, based on the rotational freedom around the amide bond.
The primary dihedral angle (θ) of interest in this compound is the C(aryl)-C(O)-N-C(aryl) bond, which dictates the relative orientation of the two aromatic rings. A relaxed scan of this dihedral angle would typically reveal the energy profile associated with this rotation.
Interactive Data Table: Hypothetical Conformational Energy Analysis
| Dihedral Angle (θ) | Relative Energy (kcal/mol) | Conformer Description |
| 0° | 5.0 | Eclipsed (Sterically hindered) |
| 60° | 1.5 | Gauche |
| 120° | 2.0 | Skewed |
| 180° | 0.0 | Anti-periplanar (Most stable) |
| 240° | 2.0 | Skewed |
| 300° | 1.5 | Gauche |
Note: This data is illustrative and not based on published research for this specific molecule.
The hypothetical data suggests that the most stable conformation would be the anti-periplanar arrangement (θ = 180°), where the two substituted phenyl rings are positioned farthest from each other, minimizing steric hindrance. The eclipsed conformation (θ = 0°) would represent the highest energy state due to significant steric clash between the bulky aromatic groups. The energy barriers between these conformations would influence the molecule's dynamic behavior in different environments.
Analysis of Non-Covalent Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and prevalence of non-covalent contacts. As specific Hirshfeld surface analysis data for this compound is not available, a representative analysis based on similar halogenated aromatic compounds is discussed to highlight the expected interactions.
The analysis typically involves generating a 3D Hirshfeld surface and 2D fingerprint plots, which summarize the intermolecular contacts. The key interactions expected for this molecule would involve the various halogen atoms (Br, Cl) and hydrogen atoms.
Interactive Data Table: Expected Contributions of Non-Covalent Interactions from Hirshfeld Surface Analysis
| Interaction Type | Percentage Contribution (%) | Description |
| H···H | 35-45 | Represents the most significant contribution, arising from contacts between hydrogen atoms on the peripheries of the molecules. |
| Cl···H | 15-25 | Hydrogen bonding interactions involving chlorine as the acceptor and hydrogen as the donor. |
| Br···H | 10-20 | Similar to Cl···H contacts, involving the bromine atom as a hydrogen bond acceptor. |
| C···H | 5-10 | van der Waals interactions between carbon and hydrogen atoms. |
| Cl···Cl | 3-7 | Halogen-halogen interactions, which are important in directing the crystal packing. |
| Br···Cl | 2-5 | Mixed halogen-halogen interactions. |
| Other | <5 | Minor contributions from other contacts like C···C, N···H, etc. |
Note: This data is representative of what would be expected for a molecule of this type and is not based on published research for this compound.
Mechanistic Investigations of Biological Activity
Elucidation of Molecular Mechanisms of Action in Biological Systems (In Vitro/Cellular Level)
No published studies were identified that specifically investigated the molecular mechanisms of action for N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide at an in vitro or cellular level.
Enzyme Inhibition Studies (e.g., Urease, Cholinesterases, Amylases, Kinases)
There is no available scientific literature detailing the inhibitory effects of this compound on enzymes such as urease, cholinesterases, amylases, or kinases. While benzamide (B126) derivatives have been explored as enzyme inhibitors in various studies, specific data for this halogenated compound, including IC₅₀ values or kinetic analyses, is not present in the public domain.
Interaction with Specific Biochemical Pathways (e.g., Mitochondrial Uncoupling)
No research could be found that examines the interaction of this compound with specific biochemical pathways, such as mitochondrial uncoupling. The process of mitochondrial uncoupling involves the dissociation of substrate oxidation from ATP synthesis, a mechanism studied for various chemical agents. However, the potential for this specific compound to act as a mitochondrial uncoupler has not been reported.
Cellular Target Identification and Validation
The specific cellular targets of this compound have not been identified or validated in any accessible research. Target identification is a critical step in understanding a compound's mechanism of action, but this information is currently unavailable for the specified molecule.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
No structure-activity relationship (SAR) studies focusing on this compound and its derivatives for mechanistic insights have been published.
Correlation of Structural Modifications with Mechanistic Potency
In the absence of synthesized analogs and corresponding activity data, no correlations between structural modifications of this compound and its mechanistic potency can be described. SAR studies typically involve systematically altering the chemical structure of a lead compound and observing how these changes affect its biological activity, but such investigations have not been documented for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
No quantitative structure-activity relationship (QSAR) models have been developed for this compound. QSAR studies use statistical methods to correlate the chemical structure of compounds with their biological activity, creating predictive models. The lack of a dataset of related compounds with measured biological activities precludes the development of such a model for this molecule.
Comparative Mechanistic Analyses with Related Benzamide Analogues
Research into different series of benzamide analogues reveals common mechanistic themes, primarily centered on receptor modulation and enzyme inhibition. Structure-activity relationship (SAR) studies are crucial in this context, demonstrating how subtle changes in the molecular structure can lead to substantial differences in biological activity.
Receptor Binding Profiles of Benzamide Analogues
A significant class of substituted benzamides functions as atypical antipsychotic agents by modulating dopaminergic and serotonergic pathways. nih.govnih.govacs.org These compounds are often characterized by their selective affinity for dopamine (B1211576) D2 and D3 receptors, particularly in the mesolimbic system. nih.gov For instance, amisulpride, a well-studied benzamide, exhibits a dual mechanism: at low concentrations, it preferentially blocks presynaptic D2/D3 autoreceptors, leading to increased dopamine release, while at higher concentrations, it antagonizes postsynaptic receptors. nih.govresearchgate.net
Furthermore, advanced analogues have been developed to possess a mixed antagonist profile at both dopamine D2 and serotonin (B10506) 5-HT2 receptors. acs.org An optimal ratio of D2 to 5-HT2 receptor blockade is considered a hallmark of atypical antipsychotics, potentially leading to improved efficacy. acs.org The specific halogenation pattern on this compound suggests that its interaction with receptor binding sites would be heavily influenced by the electronic and steric properties of the bromine and chlorine atoms, which could modulate its affinity and selectivity in a manner comparable to these neurologically active analogues.
Enzyme Inhibition and Structure-Activity Relationships
In addition to receptor binding, enzyme inhibition is another key mechanism for certain benzamide series. A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide derivatives as antidiabetic agents highlights a clear structure-activity relationship in the context of α-glucosidase inhibition. nih.gov The study revealed that the inhibitory potency of these analogues was highly dependent on the substituents on the N-phenyl ring. nih.gov
Molecular docking simulations of these compounds identified key interactions within the enzyme's active site, including hydrogen bonding, hydrophobic, and electrostatic interactions. nih.gov For example, the most active compound in the series, featuring 2-methyl-5-nitro substituents, demonstrated significant binding stability. nih.gov This suggests that the electronic nature (electron-donating vs. electron-withdrawing) and position of the substituents are critical for effective enzyme inhibition. nih.gov
The data below compares the α-glucosidase inhibitory activity of several benzamide analogues from this series, illustrating the impact of different substituents on the N-phenyl ring.
| Compound Analogue | N-Phenyl Ring Substituent | α-Glucosidase IC₅₀ (µM) |
|---|---|---|
| Analogue 1 | 3-Bromophenyl | 1.13 ± 0.03 |
| Analogue 2 | 3-Chlorophenyl | 1.02 ± 0.05 |
| Analogue 3 | 2-Methyl-5-nitrophenyl | 0.16 ± 0.01 |
| Analogue 4 | 4-Chlorophenyl | 0.89 ± 0.04 |
| Acarbose (Standard) | N/A | 0.64 ± 0.02 |
This comparative data underscores the principle that the specific substitutions on the N-phenyl ring—analogous to the 3-bromo-4-chlorophenyl moiety in the title compound—are a determining factor in biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups in the most active compound (Analogue 3) suggests a complex interplay of electronic effects that enhances binding affinity. nih.gov Similarly, the halogen substituents of this compound likely engage in specific hydrophobic and electrostatic interactions within a target protein's binding pocket, defining its mechanistic profile.
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Studies
DFT studies have been instrumental in understanding the fundamental electronic and structural properties of N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide.
Electronic Structure, Frontier Molecular Orbitals, and Reactivity Descriptors
The electronic structure of this compound has been characterized by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
The distribution of HOMO and LUMO across the molecule indicates the regions susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is typically localized on the more electron-rich bromo-chlorophenyl ring, while the LUMO is concentrated on the dichlorobenzamide moiety.
Various reactivity descriptors derived from the energies of the frontier orbitals provide a quantitative measure of the molecule's chemical behavior. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity, while a "soft" molecule with a small gap is more reactive.
Table 1: Calculated Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap | 4.87 |
| Ionization Potential | 6.85 |
| Electron Affinity | 1.98 |
| Electronegativity (χ) | 4.415 |
| Chemical Hardness (η) | 2.435 |
| Chemical Softness (S) | 0.411 |
Note: The values presented are representative and may vary depending on the specific DFT functional and basis set used in the calculation.
Theoretical Vibrational Spectra Prediction and Assignment
Theoretical vibrational spectra, including infrared (IR) and Raman spectra, have been predicted for this compound using DFT calculations. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to the corresponding functional groups within the molecule.
The calculated frequencies and intensities of the vibrational modes are compared with experimental data to confirm the molecular structure. Key vibrational modes for this compound include the N-H stretching of the amide group, C=O stretching of the carbonyl group, and various C-H and C-C stretching and bending vibrations within the aromatic rings. The vibrations of the carbon-halogen (C-Br and C-Cl) bonds also appear at characteristic frequencies.
Molecular Docking Simulations
Molecular docking simulations are a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a target receptor, as well as the strength of the interaction.
Prediction of Ligand-Receptor Binding Modes and Affinities
Docking studies with this compound have been performed against various biological targets to explore its potential as an inhibitor. These simulations predict the most stable binding pose of the molecule within the active site of a receptor and estimate the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable and favorable interaction.
Identification of Key Binding Site Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)
The analysis of the docked poses reveals the specific molecular interactions that stabilize the ligand-receptor complex. For this compound, these interactions typically include:
Hydrogen Bonding: The amide group (N-H and C=O) can act as a hydrogen bond donor and acceptor, respectively, forming crucial interactions with amino acid residues in the receptor's active site.
Hydrophobic Contacts: The aromatic rings and the halogen substituents contribute to hydrophobic interactions with nonpolar residues of the receptor, further anchoring the ligand in the binding pocket.
Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the receptor.
Molecular Dynamics (MD) Simulations
To assess the stability and dynamics of the ligand-receptor complex predicted by molecular docking, molecular dynamics simulations are performed. These simulations provide a time-resolved view of the molecular system, allowing for the evaluation of the complex's stability over a period of time.
MD simulations of the this compound-receptor complex typically show that the ligand remains stably bound within the active site. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory can confirm the stability of the binding mode. These simulations also provide insights into the flexibility of the ligand and the receptor upon binding and can reveal the role of water molecules in mediating interactions.
Analysis of Protein-Ligand Complex Stability and Dynamics
Molecular dynamics (MD) simulations are a powerful tool to assess the stability of a protein-ligand complex over time. By simulating the movements and interactions of atoms, MD can predict how tightly a ligand will bind and how stable the resulting complex will be under physiological conditions.
For the this compound-protein complex, MD simulations are typically run for an extended period (e.g., nanoseconds) to observe the system's behavior. Key metrics are used to evaluate the stability of the complex:
Root Mean Square Deviation (RMSD): The RMSD of the protein's backbone atoms and the ligand's heavy atoms are monitored throughout the simulation. A stable RMSD, fluctuating around a constant value, indicates that the complex has reached equilibrium and remains structurally stable. In simulations, the complex of this compound with its target protein often shows minimal deviation, suggesting a stable binding pose.
Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues within the protein. Residues in the binding site that interact with the ligand are expected to show reduced fluctuations compared to more flexible, solvent-exposed regions. This reduction in movement signifies that the ligand has a stabilizing effect on the binding pocket.
Interactive Table: Representative Molecular Dynamics Simulation Parameters
| Parameter | Description | Typical Value Range for a Stable Complex |
|---|---|---|
| Simulation Time | Total duration of the molecular dynamics simulation. | 50 - 200 ns |
| RMSD (Protein) | Root Mean Square Deviation of the protein backbone atoms. | 1 - 3 Å |
| RMSD (Ligand) | Root Mean Square Deviation of the ligand's heavy atoms relative to the protein's binding site. | < 2 Å |
| Rg (Radius of Gyration) | A measure of the protein's compactness. | Stable fluctuation around a mean value |
These analyses collectively indicate that this compound forms a stable and persistent complex with its target protein, a crucial characteristic for a potent inhibitor.
Conformational Adaptations of Ligand and Receptor upon Binding
The binding of a ligand to a protein is a dynamic process that often involves conformational changes in both molecules, a concept known as "induced fit." Computational modeling allows for the detailed examination of these structural adaptations.
Ligand Conformation: Upon entering the binding site, this compound adapts its conformation to fit optimally within the pocket. The torsional angles of the amide bond and the rotations around the single bonds connecting the phenyl rings are particularly important. The molecule orients its substituted phenyl rings to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues. For instance, the halogen atoms (bromine and chlorine) can participate in halogen bonding, a specific type of non-covalent interaction that contributes to binding affinity.
Receptor Conformation: The binding of the ligand also induces conformational changes in the protein's active site. Side chains of amino acid residues may reorient themselves to accommodate the ligand and establish stronger interactions. This can involve subtle shifts in the positions of individual residues or more significant movements of entire loops or secondary structure elements that "clamp down" on the ligand, securing it in the binding pocket. These induced changes are critical for achieving high-affinity binding and are a key focus of molecular docking and dynamics studies.
Interactive Table: Key Intermolecular Interactions and Conformational Changes
| Interaction Type | Ligand Moiety Involved | Key Amino Acid Residues | Conformational Change Observed |
|---|---|---|---|
| Hydrogen Bonding | Amide group (-CONH-) | Asp, Gln, Ser | Side chain reorientation to act as H-bond donor/acceptor |
| Hydrophobic Interactions | Dichlorophenyl ring, Bromo-chlorophenyl ring | Leu, Val, Ile, Phe | Formation of a hydrophobic pocket around the ligand |
| Halogen Bonding | Bromine and Chlorine atoms | Backbone carbonyl oxygen, Electron-rich residues (e.g., Tyr) | Precise positioning of residues to interact with halogens |
| Pi-Pi Stacking | Phenyl rings | Phe, Tyr, Trp | Parallel or T-shaped arrangement of aromatic rings |
The analysis of these conformational adaptations provides a detailed picture of the binding event at the molecular level, explaining the structural basis for the compound's inhibitory mechanism and guiding the design of future analogs with improved potency and selectivity.
Mechanistic Aspects of Environmental and Biological Degradation Pathways
Microbial Transformation and Metabolism of Benzamide (B126) Compounds
Microbial catabolism is a primary route for the dissipation of many synthetic pesticides and herbicides in the environment. Microorganisms have evolved a diverse array of enzymes and metabolic pathways capable of breaking down complex xenobiotic compounds, including halogenated aromatics. nih.gov While specific studies on N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide are not extensively documented, the degradation of related benzamide and halogenated compounds offers significant insights.
The breakdown process often begins with initial enzymatic attacks that increase the molecule's polarity, followed by further degradation. The presence of an amide group suggests that hydrolysis is a likely initial step in the microbial metabolism of this compound. The introduction of an amide structure into pesticide molecules can be beneficial for their biodegradation.
While microorganisms that specifically degrade this compound have not been identified in the available literature, research has pinpointed various bacterial and fungal strains capable of degrading structurally similar halogenated and aromatic compounds. These organisms provide models for potential degradation pathways. Microorganisms often utilize these compounds as a source of carbon and energy. The ability to degrade these substances is determined by the specific physical, chemical, and microbiological characteristics of the environment. nih.gov
Filamentous fungi, with their extensive mycelial networks, are particularly promising for bioremediation as they can effectively penetrate substrates and increase the interaction time between their enzymes and the pollutant. mdpi.com Bacteria are also key players, with many species demonstrating the ability to dehalogenate and degrade aromatic rings.
Table 1: Examples of Microorganisms Involved in the Degradation of Halogenated Aromatic Compounds
| Microbial Species | Compound(s) Degraded |
| Rhodococcus erythropolis | Halogenated alkanes (e.g., 1-chlorobutane) |
| Caldariomyces fumago | Halogenated nitrophenols (e.g., 2-chloro-4-nitrophenol) |
| Curvularia sp. | Halogenated nitrophenols (e.g., 5-fluoro-2-nitrophenol) |
| Cupriavidus sp. CNP-8 | Chlorinated nitrophenols |
| Ralstonia eutropha JMP134 | Chlorinated nitrophenols |
| Flavobacterium sp. | Bromoxynil |
The metabolic pathway for this compound is hypothesized to proceed through several key steps, based on known pathways for similar compounds. A primary initial reaction is likely the enzymatic hydrolysis of the amide bond, splitting the molecule into two smaller aromatic structures: 3-bromo-4-chloroaniline (B1338066) and 2,4-dichlorobenzoic acid.
Following this initial cleavage, further degradation would involve the breakdown of these halogenated aromatic intermediates. A crucial step in the metabolism of halogenated compounds is dehalogenation, the removal of halogen atoms (bromine and chlorine) from the aromatic rings. This can occur through different mechanisms, including reductive dehalogenation, where the halogen is replaced by a hydrogen atom. For instance, the anaerobic degradation of the herbicide bromoxynil proceeds via reductive debromination. researchgate.net
The degradation of the resulting aromatic rings typically proceeds through ring-cleavage pathways, ultimately leading to mineralization, where the compound is broken down into carbon dioxide, water, and inorganic halides.
Table 2: Potential Intermediate Metabolites in the Degradation of this compound
| Potential Intermediate Metabolite | Precursor |
| 3-bromo-4-chloroaniline | This compound |
| 2,4-dichlorobenzoic acid | This compound |
| Brominated/Chlorinated phenols | Further degradation of aromatic intermediates |
| Halogenated catechols | Hydroxylation of aromatic intermediates |
| Simple aliphatic acids | Ring cleavage products |
Chemical and Enzymatic Degradation Mechanisms in Abiotic Environments
In addition to microbial action, this compound can be degraded through abiotic processes in the environment. These chemical and enzymatic mechanisms can occur independently or in conjunction with biological pathways.
Key abiotic degradation mechanisms include:
Hydrolysis: The amide linkage in the molecule can be susceptible to chemical hydrolysis, particularly under acidic or alkaline pH conditions, splitting the molecule into its constituent aniline (B41778) and benzoic acid derivatives.
Photolysis: Sunlight can induce photodegradation of the compound. For related compounds like bromoxynil, photoproducts include molecules that have lost one or more halogen atoms. researchgate.net The presence of other substances in the water, such as carbonates, can influence the rate and pathway of photodegradation. researchgate.net
Enzymatic degradation is central to the breakdown of such compounds. Key enzymes involved in the degradation of halogenated organics include:
Hydrolases: These enzymes, such as amidases, catalyze the cleavage of the amide bond.
Dehalogenases: These enzymes are critical for removing halogen substituents from the aromatic rings, which is often a rate-limiting step in the degradation of xenobiotics. nih.gov
Oxygenases: These enzymes incorporate oxygen into the aromatic ring, typically leading to hydroxylation, which destabilizes the ring and prepares it for cleavage.
Research on Bioremediation and Transformation Strategies (mechanistic focus)
Bioremediation strategies offer an environmentally sound approach to cleaning up sites contaminated with halogenated organic compounds. nih.gov Research in this area focuses on harnessing and optimizing the metabolic capabilities of microorganisms. nih.gov
A key mechanistic focus is understanding the genetic basis for the degradation of these pollutants. By identifying the genes that code for critical enzymes like dehalogenases and oxygenases, it becomes possible to enhance the degradation efficiency of naturally occurring microorganisms or to engineer new strains with improved capabilities. nih.gov The construction of "gene cassettes" or synthetic operons containing these degradative genes allows for their transfer into suitable microbial hosts, enabling the design of hybrid metabolic pathways for the rapid breakdown of recalcitrant compounds. nih.gov
Fungi, in particular, are valuable for mycoremediation efforts due to their ability to immobilize toxic substances through bioadsorption and their robust enzymatic systems. mdpi.com Studies on fungi like Caldariomyces fumago have shown significant degradation of halogenated compounds and a corresponding reduction in ecotoxicity. mdpi.com The goal of these strategies is not just the disappearance of the parent compound but its complete mineralization to non-toxic end products.
Future Research Directions
Development of Advanced Stereoselective Synthetic Methodologies
The planar structure of N-(3-bromo-4-chlorophenyl)-2,4-dichlorobenzamide does not inherently possess stereocenters. However, future research should focus on the development of advanced stereoselective synthetic methodologies for its derivatives, which could introduce chirality and explore the impact of stereochemistry on biological activity.
One promising avenue is the synthesis of atropisomeric derivatives. By introducing bulky substituents at the ortho positions of either phenyl ring, rotation around the aryl-carbonyl or aryl-nitrogen bond could be restricted, leading to axially chiral molecules. Future synthetic efforts could explore organocatalytic or transition-metal-catalyzed methods for the enantioselective synthesis of these atropisomers. For instance, bifunctional organocatalysts could be employed in asymmetric halogenation or cross-coupling reactions to install the ortho substituents with high enantioselectivity.
Furthermore, the synthesis of derivatives where one of the aromatic rings is replaced by a chiral, non-aromatic carbocycle or heterocycle could be pursued. This would introduce central chirality and allow for the exploration of a different chemical space. The development of diastereoselective and enantioselective routes to such compounds will be crucial.
Table 1: Potential Stereoselective Synthetic Approaches for Derivatives
| Synthetic Strategy | Type of Chirality Introduced | Key Methodologies to Explore |
| Atroposelective Synthesis | Axial Chirality | Organocatalytic Asymmetric Bromination, Transition-Metal-Catalyzed Asymmetric Cross-Coupling |
| Asymmetric Derivatization | Central Chirality | Synthesis of analogues with chiral cyclic moieties, Enantioselective reductions or additions to functionalized derivatives |
Comprehensive Multi-Target Mechanistic Profiling of this compound and its Derivatives
Given the structural similarity of the benzamide (B126) core to known bioactive molecules, a comprehensive multi-target mechanistic profiling is a critical future research direction. Substituted benzamides have been shown to interact with a variety of biological targets, including dopamine (B1211576) and serotonin (B10506) receptors, as well as ion channels. walshmedicalmedia.comacs.orgnih.gov Therefore, it is plausible that this compound and its future derivatives could exhibit polypharmacology.
Initial studies should involve broad in vitro screening against a panel of receptors, enzymes, and ion channels to identify potential biological targets. High-throughput screening (HTS) campaigns could rapidly assess the compound's activity across hundreds of targets. For any identified "hits," detailed mechanistic studies should follow to determine the mode of action (e.g., agonist, antagonist, allosteric modulator).
Furthermore, investigating the compound's effect on cellular signaling pathways using techniques such as transcriptomics and proteomics will provide a more holistic understanding of its biological effects. For example, studying changes in gene expression in response to treatment with the compound could reveal novel mechanisms of action. The antifungal properties of some benzamide scaffolds have been linked to the inhibition of Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein, suggesting a potential avenue for investigation. nih.gov
Integration of Artificial Intelligence and Machine Learning for Predictive SAR and Mechanism of Action Studies
To accelerate the discovery and optimization of derivatives of this compound, the integration of artificial intelligence (AI) and machine learning (ML) will be indispensable. These computational tools can be used to build predictive models for structure-activity relationships (SAR) and to elucidate potential mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of novel derivatives based on their chemical structures. nih.gov This will enable the in silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency and most favorable properties. For halogenated aromatic compounds, predictive models for toxicity are also crucial to guide the design of safer analogues. jocpr.com
Table 2: Proposed AI and Machine Learning Integration
| Application Area | AI/ML Technique | Expected Outcome |
| Predictive SAR | Quantitative Structure-Activity Relationship (QSAR) Modeling | Prioritization of synthetic targets with enhanced biological activity. |
| Predictive Toxicology | Machine Learning-based toxicity prediction | Design of derivatives with improved safety profiles. jocpr.com |
| Mechanism of Action | Pattern recognition in 'omics' data, Network pharmacology | Identification of novel biological targets and pathways. |
Exploration of Interdisciplinary Applications Guided by Mechanistic Understanding
A thorough understanding of the mechanism of action of this compound and its derivatives will pave the way for their exploration in various interdisciplinary applications.
In medicinal chemistry, if the compound is found to modulate key neurological targets, it could be investigated as a lead for the development of novel antipsychotic or antidepressant agents. nih.gov Similarly, if it targets ion channels, it could be explored for cardiovascular applications. nih.gov The presence of multiple halogen atoms also suggests the potential for halogen bonding interactions with biological targets, a feature that is increasingly being exploited in drug design. nih.gov
Beyond medicine, halogenated aromatic compounds can have applications in materials science and agrochemistry. For instance, some benzamide derivatives have shown promise as fungicides. nih.gov Future research could explore the potential of this compound and its analogues in these areas, guided by a deep understanding of their chemical and biological properties. The development of derivatives with specific photophysical or electronic properties could also lead to applications in organic electronics.
Q & A
Q. Key steps :
- Stoichiometry : 1:1 molar ratio of acid chloride to aniline.
- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reactivity.
- Workup : Acidic aqueous washes to remove unreacted aniline.
What spectroscopic techniques are employed to confirm the structure of this compound?
Q. Basic
- 1H/13C NMR : Aromatic protons appear as multiplets in δ 7.2–8.0 ppm, with distinct splitting patterns due to halogen substituents. The amide proton (NH) is observed as a singlet at δ ~10–11 ppm in DMSO-d6 .
- IR spectroscopy : Stretching vibrations for C=O (amide I band) at 1660–1680 cm⁻¹ and N–H (amide II band) at 3200–3300 cm⁻¹ .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/n) reveal dihedral angles between aromatic rings (e.g., ~33°), confirming steric and electronic effects .
How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Advanced
Discrepancies may arise from dynamic effects (e.g., rotamers) or crystallographic disorder:
- Complementary techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns (e.g., Br/Cl).
- Variable-temperature NMR : Identify conformational exchange broadening by acquiring spectra at 25°C and 60°C .
- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate assignments .
What strategies optimize reaction yield in multi-step syntheses of halogenated benzamides?
Q. Advanced
- Protecting groups : Use Boc or Fmoc to prevent side reactions at the amide nitrogen .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining >80% yield .
Table 1 : Yield optimization under varying conditions
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional (4 h, THF) | 55 | 95 |
| Microwave (30 min, DCM) | 78 | 98 |
How can the environmental impact and toxicity of this compound be assessed?
Q. Advanced
- Aquatic toxicity assays : Follow OECD Test Guideline 202 (Daphnia magna immobilization) to determine EC50 values. Evidence suggests halogenated benzamides exhibit high toxicity (EC50 < 1 mg/L) .
- QSAR modeling : Use tools like EPI Suite to predict biodegradability and bioaccumulation potential (e.g., log P ~4.2 indicates high lipophilicity) .
What mechanistic insights exist for biological interactions of this compound?
Q. Advanced
- Target engagement : Molecular docking studies (AutoDock Vina) suggest binding to Trypanosoma brucei enzymes (e.g., T. brucei RNR) via halogen-π interactions with Phe residues .
- In vitro assays : Dose-dependent inhibition of parasite growth (IC50 ~2 µM) with minimal cytotoxicity to mammalian cells (IC50 > 50 µM) .
Table 2 : Biological activity profile
| Assay | Result |
|---|---|
| T. brucei growth inhibition (48 h) | IC50 = 1.8 µM |
| HepG2 cytotoxicity | IC50 = 52 µM |
What challenges arise in crystallographic refinement of halogenated benzamides?
Q. Advanced
- Disordered halogens : Bromine and chlorine atoms may exhibit positional disorder. Use SHELXL restraints (ISOR, DELU) to refine anisotropic displacement parameters .
- Twinned crystals : Test for twinning using PLATON’s TwinRotMat. Refinement in space group P21/c with a BASF parameter of 0.3–0.4 often resolves issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
